3"-Hydroxy Simvastatin Acid Sodium Salt
Description
Contextualization within HMG-CoA Reductase Inhibitor Research
The quest for effective treatments for hypercholesterolemia, a major risk factor for cardiovascular disease, led researchers to target the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes a critical rate-limiting step in the biosynthesis of cholesterol. The discovery of the first HMG-CoA reductase inhibitors, known as statins, in the 1970s marked a revolutionary breakthrough in cardiovascular medicine. These early statins were derived from fungal metabolites.
Simvastatin (B1681759), a semi-synthetic derivative of lovastatin (B1675250), emerged from this intensive research landscape. nih.gov It was developed as a more potent successor to the initial discoveries. nih.gov Simvastatin itself is a prodrug, meaning it is administered in an inactive lactone form. drugbank.comnih.gov The therapeutic activity of simvastatin is dependent on its in vivo conversion to its active open hydroxy acid form, 3"-Hydroxy Simvastatin Acid. drugbank.comnih.gov The sodium salt of this acid is the chemical entity that is the focus of this article. The development of simvastatin and the subsequent elucidation of its activation pathway underscore the iterative nature of drug discovery in the field of HMG-CoA reductase inhibitors, where initial discoveries pave the way for more refined and potent therapeutic agents.
Significance of the Active Metabolite in Biochemical Research
The true pharmacological significance of simvastatin lies in its active metabolite, 3"-Hydroxy Simvastatin Acid. Following administration, the inactive simvastatin lactone undergoes hydrolysis, primarily mediated by carboxylesterases such as CES1 and paraoxonase (PON1), to form the active β-hydroxy acid. clinpgx.org This biotransformation is essential for the drug's efficacy, as the open-ring hydroxy acid structure is what competitively inhibits the HMG-CoA reductase enzyme. drugbank.com
The high potency of 3"-Hydroxy Simvastatin Acid as an HMG-CoA reductase inhibitor has made it a valuable tool in biochemical research. Its ability to block cholesterol synthesis at a key regulatory point allows scientists to study the intricate feedback mechanisms of cholesterol homeostasis and the physiological consequences of its inhibition. Furthermore, the metabolism of 3"-Hydroxy Simvastatin Acid itself, primarily through the cytochrome P450 enzyme system (specifically CYP3A4 and CYP3A5), has been a subject of extensive investigation to understand drug-drug interactions and individual patient variability in response to simvastatin therapy. drugbank.comclinpgx.org
Evolution of Research Perspectives on the Chemical Compound
The research perspective on 3"-Hydroxy Simvastatin Acid Sodium Salt has evolved from its initial identification as a mere metabolic by-product to its recognition as the pharmacologically active entity of simvastatin. Early research on statins focused on the discovery and isolation of compounds with HMG-CoA reductase inhibitory activity. With the development of simvastatin, the focus shifted to understanding its mechanism of action and metabolic fate.
Initial pharmacokinetic studies revealed that simvastatin is extensively metabolized, with its β-hydroxy acid form being a major circulating metabolite. fda.gov This led to the crucial understanding that the prodrug's efficacy was dependent on this conversion. Subsequent research has delved deeper into the specific enzymes responsible for this hydrolysis and the factors that can influence its rate, such as genetic polymorphisms. clinpgx.org More recent research has also explored the pleiotropic effects of statins, which are effects that go beyond cholesterol lowering, and investigations into the role of 3"-Hydroxy Simvastatin Acid in these additional therapeutic benefits are ongoing.
Detailed Research Findings
The following table summarizes key research findings related to the inhibitory activity of simvastatin's active metabolite on HMG-CoA reductase.
| Parameter | Value | Reference |
| IC50 for HMG-CoA Reductase Inhibition | 11.2 nM | thieme-connect.com |
Metabolic Pathway of Simvastatin to 3"-Hydroxy Simvastatin Acid and its Subsequent Metabolism
| Step | Enzyme(s) Involved | Description | Reference(s) |
| Activation | Carboxylesterase (CES1), Paraoxonase (PON1) | Hydrolysis of the inactive simvastatin lactone to the active 3"-Hydroxy Simvastatin Acid. | clinpgx.org |
| Further Metabolism | CYP3A4, CYP3A5 | Oxidative metabolism of both simvastatin and 3"-Hydroxy Simvastatin Acid. | drugbank.comclinpgx.org |
| Glucuronidation | UGT1A1, UGT1A3 | Conversion of 3"-Hydroxy Simvastatin Acid back to the inactive lactone form. | clinpgx.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H39NaO7 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(3-hydroxy-2,2-dimethylbutanoyl)oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C25H40O7.Na/c1-14-10-17-7-6-15(2)20(9-8-18(27)12-19(28)13-22(29)30)23(17)21(11-14)32-24(31)25(4,5)16(3)26;/h6-7,10,14-16,18-21,23,26-28H,8-9,11-13H2,1-5H3,(H,29,30);/q;+1/p-1/t14-,15-,16?,18+,19+,20-,21-,23-;/m0./s1 |
InChI Key |
ZPJKYDOIVNLPOY-OUGLAQDPSA-M |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)OC(=O)C(C)(C)C(C)O.[Na+] |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC(CC(CC(=O)[O-])O)O)OC(=O)C(C)(C)C(C)O.[Na+] |
Origin of Product |
United States |
Synthetic and Biocatalytic Research Methodologies
Biocatalytic Synthesis Pathways for the Chemical Compound
Biocatalytic routes for producing simvastatin (B1681759) and its hydroxy acid form have emerged as a superior alternative to traditional chemical methods. These pathways leverage the high selectivity of enzymes to simplify the manufacturing process, reduce waste, and improve yields. The core of this approach is the enzymatic conversion of monacolin J acid, derived from the natural product lovastatin (B1675250), into simvastatin acid. nih.govresearchgate.netnih.gov
The key enzyme in the biocatalytic synthesis of simvastatin is the acyltransferase LovD, naturally found in Aspergillus terreus. researchgate.net This enzyme exhibits remarkable regioselectivity, specifically acylating the C8 hydroxyl group of the monacolin J intermediate. nih.govresearchgate.net This stereoselective action is critical as it eliminates the need for the protection and deprotection steps that complicate traditional chemical synthesis. gordon.edumdpi.com
To facilitate industrial-scale production, significant research has focused on enzyme engineering. The LovD enzyme has been overexpressed in host organisms like Escherichia coli to create whole-cell biocatalysts. nih.govresearchgate.netnih.gov Further optimization through directed evolution has led to vastly improved enzyme variants. For instance, after nine iterations of in vitro evolution, a LovD variant with approximately 1,000-fold improved activity was created, enabling the reaction to proceed to completion at high substrate concentrations. epa.gov
| Enzyme Optimization Research Findings |
| Enzyme: LovD Acyltransferase |
| Source Organism: Aspergillus terreus |
| Expression System: Escherichia coli nih.govresearchgate.net |
| Key Function: Regioselective acylation of the C8 hydroxyl group on monacolin J. nih.govgordon.edu |
| Optimization Method: Directed in vitro evolution. epa.gov |
| Result: ~1,000-fold improvement in enzyme activity, enabling high substrate loading and reaction completion. epa.gov |
| Advantage: Eliminates the need for chemical protection/deprotection steps, ensuring high stereoselectivity. gordon.edumdpi.com |
In contrast, the enzymatic process is conducted under much milder and more environmentally friendly conditions. The reaction typically runs in water at ambient temperature and atmospheric pressure, drastically improving energy efficiency. gordon.edumdpi.com This green-by-design approach not only minimizes the use of hazardous substances but also reduces solvent use due to the aqueous nature of the reaction. mdpi.com The resulting process achieves significantly higher yields, with the final yield of the simvastatin salt form being over 97%. epa.gov
| Comparison of Synthesis Routes | Chemical Synthesis | Biocatalytic Synthesis |
| Reaction Conditions | Harsh temperatures/pressures | Ambient temperature and pressure gordon.edu |
| Solvents | Copious amounts of organic solvents gordon.edu | Primarily water gordon.edu |
| Hazardous Reagents | Required (e.g., n-butyl lithium, methyl iodide) epa.gov | Avoided epa.gov |
| By-products | Significant chemical waste | Recyclable by-products (e.g., methyl 3-mercaptopropionic acid) epa.gov |
| Overall Yield | < 70% gordon.edu | > 97% epa.gov |
A critical innovation enabling the efficiency of the LovD-catalyzed reaction was the development of a novel acyl donor. nih.gov Traditional acylating agents used in chemical synthesis, such as dimethylbutyryl chloride, are not suitable for enzymatic reactions. gordon.edu Research led to the identification of α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-S-MMP) as a highly effective, membrane-permeable thioester. nih.govresearchgate.netnih.gov
DMB-S-MMP is efficiently utilized by the LovD enzyme and offers several advantages: it can be synthesized in a single step from inexpensive precursors, and it is safer than the acyl chlorides used in chemical routes. gordon.eduepa.gov Kinetic studies revealed that the structure of the thioester is critical for binding to the LovD active site. Increasing the carbon chain length of the thioester carrier was found to significantly increase the reaction's turnover rate, demonstrating a more than 30-fold increase compared to simpler thioesters. researchgate.net The by-product of the acylation, methyl 3-mercaptopropionic acid, can be recycled, further enhancing the process's sustainability. epa.gov
Semisynthetic Derivatization Approaches from Natural Products
3”-Hydroxy Simvastatin Acid Sodium Salt is a semisynthetic compound derived from lovastatin, a natural product produced by the fermentation of fungi such as Aspergillus terreus. nih.govnih.govrjpbcs.com Lovastatin serves as the primary starting material for nearly all synthesis routes. mdpi.comnih.gov
The initial step in this semisynthetic process involves the hydrolysis of the ester bond in lovastatin to yield the key intermediate, monacolin J, which exists as a triol acid. gordon.edumdpi.comnih.gov This intermediate, often used as its ammonium (B1175870) or sodium salt to improve water solubility, is the direct substrate for the subsequent acylation step that forms the simvastatin structure. gordon.eduepa.gov This conversion from a readily available fungal metabolite is a cornerstone of both biocatalytic and chemical manufacturing processes. nih.gov
Optimization of Chemical Synthesis Steps for Research Production
Prior to the development of efficient biocatalytic methods, the production of simvastatin relied exclusively on multi-step chemical synthesis from lovastatin. nih.gov These processes, while commercially successful, are laborious and less efficient. nih.gov
Two primary chemical routes have been widely used:
The Hydrolysis/Esterification Route: This method begins with the hydrolysis of lovastatin to monacolin J. To achieve selective acylation at the desired C8 position, the other hydroxyl groups must be protected. This is commonly done via selective silylation using reagents like tert-butyldimethylsilyl chloride. Following protection, the intermediate is esterified with dimethylbutyryl chloride and is subsequently deprotected to yield simvastatin. gordon.edumdpi.comnih.gov
The Direct Methylation Route: This approach involves protecting the carboxylic acid and alcohol functionalities of lovastatin itself. The protected lovastatin is then directly alkylated at the side chain using methyl iodide, followed by a final deprotection step to form simvastatin. gordon.eduepa.gov
Advanced Analytical Methodologies and Spectroscopic Characterization
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, quantification, and analysis of "3"-Hydroxy Simvastatin (B1681759) Acid Sodium Salt" and its related compounds. The versatility of HPLC is demonstrated through various chromatographic modes, each tailored to specific analytical challenges.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique for assessing the purity of statin compounds. oup.comresearchgate.net Method development for "3"-Hydroxy Simvastatin Acid Sodium Salt" typically involves optimizing the separation of the main compound from its impurities on a non-polar stationary phase, such as a C8 or C18 column. oup.comnih.gov The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or diluted acid like phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. oup.comnih.gov
Validation of the developed RP-HPLC method is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its reliability for research purposes. nih.gov This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. oup.comnih.gov Specificity is confirmed by the ability to resolve the analyte from potential impurities and degradation products. asianpubs.org Linearity is established by analyzing a series of standard solutions over a defined concentration range and demonstrating a direct proportional relationship between concentration and detector response. researchgate.net Accuracy is determined through recovery studies, while precision is assessed by evaluating the repeatability and intermediate precision of the results. oup.com
Table 1: Illustrative RP-HPLC Method Parameters for Statin Analysis
| Parameter | Condition |
|---|---|
| Column | C8 or C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid (65:35 v/v) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 238 nm |
| Temperature | 30°C |
This table presents typical starting conditions for the analysis of statins and related compounds by RP-HPLC, which would be optimized for the specific analysis of "this compound". oup.com
Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle size columns, offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. waters.com When coupled with Mass Spectrometry (MS), UPLC-MS becomes a powerful tool for the identification of degradation products of "this compound". nih.gov
Forced degradation studies are conducted by subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. waters.comnih.gov The resulting mixture is then analyzed by UPLC-MS. The UPLC system separates the individual components, which are then introduced into the mass spectrometer. waters.com The mass spectrometer provides mass-to-charge ratio (m/z) information for the parent ions and their fragment ions, which is crucial for elucidating the structures of the unknown degradation products. nih.govsciex.com This hyphenated technique is instrumental in understanding the stability of the molecule and identifying its degradation pathways. waters.com
Table 2: Common Degradation Conditions for Simvastatin and its Analogs
| Stress Condition | Typical Reagents and Conditions |
|---|---|
| Acid Hydrolysis | 0.1M HCl, room temperature to elevated temperatures |
| Base Hydrolysis | 0.1M NaOH, room temperature |
| Oxidation | 3-30% H₂O₂, room temperature |
| Thermal Degradation | 60-115°C |
| Photolytic Degradation | Exposure to UV light |
This table outlines common stress conditions used in forced degradation studies to identify potential degradation products of simvastatin and its analogs. waters.comnih.gov
Hydrophilic Interaction Chromatography (HILIC) is an alternative chromatographic mode that is particularly useful for the separation of polar compounds that are poorly retained in RP-HPLC. chromatographyonline.comsigmaaldrich.com Since "this compound" is a more polar analog compared to its lactone prodrug, HILIC presents a viable technique for its separation from other polar metabolites and impurities. nih.govnih.gov
In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.com The separation mechanism is primarily based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase. sigmaaldrich.com HILIC can offer complementary selectivity to RP-HPLC and is highly compatible with mass spectrometry, making it a valuable tool in metabolomic studies for the analysis of polar analytes. chromatographyonline.comnih.gov
Spectroscopic Characterization Methods in Research Contexts
Spectroscopic methods are indispensable for both the quantitative determination and the structural elucidation of "this compound" in research applications.
UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that possess a chromophore. rjptonline.orgijpsr.info Simvastatin and its derivatives exhibit a characteristic UV absorbance maximum at approximately 238 nm, which is utilized for their quantification. rjptonline.orgwjbphs.com
For quantitative determination, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. ijpsr.info According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. wjbphs.com This method can be validated for linearity, accuracy, and precision as per ICH guidelines to ensure reliable quantification in various research applications. rjptonline.orgijpsr.info
Table 3: Validation Parameters for a Typical UV-Vis Spectrophotometric Method for Statin Analysis
| Parameter | Typical Range/Value |
|---|---|
| Wavelength (λmax) | 238 nm |
| Linearity Range | 2-18 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.15 µg/mL |
| Limit of Quantification (LOQ) | ~2.37 µg/mL |
This table summarizes typical validation parameters for the quantitative determination of simvastatin and related compounds using UV-Vis spectrophotometry. rjptonline.orgijpsr.infowjbphs.com
The use of stable isotope-labeled analogs, such as those containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), is a powerful strategy for studying the metabolic fate of "this compound". medchemexpress.comutsouthwestern.edu These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass, which allows them to be distinguished and traced in biological systems. medchemexpress.com
In mass spectrometry-based studies, deuterium-labeled analogs like simvastatin-d6 (B562270) are often used as internal standards for quantitative analysis in biological matrices such as plasma. nih.gov This stable-isotope dilution technique enhances the accuracy and precision of the measurement by correcting for variations during sample preparation and analysis. research-nexus.net
In the context of metabolic pathway elucidation, compounds labeled with stable isotopes are administered, and their biotransformation products are tracked and identified using techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy. utsouthwestern.edunih.gov NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, can provide detailed structural information about metabolites. researchgate.netnih.gov The combination of stable isotope labeling with advanced spectrometric methods provides an unambiguous way to map metabolic pathways and understand the biotransformation of "this compound". utsouthwestern.eduisolife.nl
Stability-Indicating Methods for Research Compounds
Stability-indicating methods are crucial analytical procedures that can distinguish the intact drug substance from its degradation products. For compounds like this compound, these methods are typically developed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS) for definitive identification of degradants. nih.govresearchgate.net The development of such methods involves subjecting the compound to forced degradation under controlled laboratory settings to generate potential impurities and degradation products.
Forced degradation studies, or stress testing, are essential for elucidating the intrinsic stability of a molecule. sciex.com These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing, such as high heat, varying pH levels, intense light, and oxidizing agents. proquest.com While specific studies on this compound are not extensively documented in publicly available literature, a wealth of information exists for its parent compound, Simvastatin. Simvastatin is a lactone prodrug that hydrolyzes to its active β-hydroxy acid form, which is structurally analogous to 3"-Hydroxy Simvastatin Acid. sciex.comnih.gov Therefore, the degradation pathways of Simvastatin, particularly through hydrolysis, are directly relevant.
Hydrolytic Degradation: Hydrolysis is a common degradation pathway for many pharmaceutical compounds. uchile.cl Studies on Simvastatin have shown that it is susceptible to both acid and base hydrolysis. jocpr.com In alkaline conditions, the degradation is significantly more rapid than in acidic or neutral conditions. proquest.comresearchgate.netnih.gov The primary degradation product of hydrolytic stress is the corresponding hydroxy acid, formed by the opening of the lactone ring. proquest.comjocpr.comscispace.com
Thermal Degradation: Thermal stress studies involve exposing the compound to elevated temperatures. Simvastatin has been found to be relatively stable under thermal stress compared to hydrolytic conditions, though some degradation can occur. nih.govlongdom.org For instance, exposure to 60°C for 24 hours has been used as a stress condition in some studies. nih.gov
Photolytic Degradation: Photostability testing exposes the compound to light to determine if it is susceptible to photodegradation. Simvastatin has been shown to degrade under photolytic stress, leading to the formation of various degradation products. proquest.comlongdom.org
The following table summarizes the typical stress conditions used in forced degradation studies of the related compound, Simvastatin.
| Stress Condition | Agent/Condition | Duration | Observation |
| Acid Hydrolysis | 0.1 M HCl to 1 N HCl | 3 hours to 4 hours | Degradation observed, formation of the hydroxy acid. nih.govproquest.comjocpr.com |
| Base Hydrolysis | 0.005 N NaOH to 2 N NaOH | 1 hour to 36 hours | Significant degradation, more pronounced than acid hydrolysis. jocpr.comresearchgate.netlongdom.org |
| Oxidative | 3% to 30% H₂O₂ | 3 hours to 24 hours | Susceptible to oxidation, formation of multiple degradants. nih.govproquest.comlongdom.org |
| Thermal | 50°C to 105°C | 24 hours to 21 days | Generally stable, with some degradation at higher temperatures. nih.govproquest.comlongdom.org |
| Photolytic | Sunlight or UV light (254nm) | 4 hours to 8 days | Degradation observed. proquest.comlongdom.org |
The monitoring and characterization of degradation products are critical for understanding the stability of a research compound. Techniques like UHPLC coupled with mass spectrometry (UHPLC/MS) are powerful tools for separating and identifying these products. nih.govresearchgate.net
In the context of Simvastatin, forced degradation studies have identified several key degradation products. The primary mechanism under hydrolytic conditions is the cleavage of the lactone ring to form the active hydroxy acid. sciex.comscispace.com This is a crucial transformation as this compound is the salt of this active metabolite.
Other identified degradation products for Simvastatin under various stress conditions include anhydro-simvastatin, simvastatin lactone diol, and various oxidation products. sciex.com The formation of these products highlights the importance of controlling storage and handling conditions to maintain the integrity of the compound.
The table below lists some of the known degradation products of Simvastatin, which are relevant to understanding the potential impurities that could arise in research systems involving this compound.
| Degradation Product | Formation Condition | Analytical Method of Identification |
| Simvastatin Hydroxy Acid | Acid and Base Hydrolysis | HPLC, LC-MS sciex.comproquest.comjocpr.com |
| Anhydro Simvastatin | Acid Hydrolysis | LC-MS sciex.com |
| Simvastatin Lactone Diol | Acid Hydrolysis | LC-MS sciex.com |
| Simvastatin Acid Esters | Contact with ethanol | Acceleration tests magtechjournal.com |
| Dehydrated Simvastatin | Contact with water | Acceleration tests magtechjournal.com |
Molecular and Cellular Mechanisms of Action
HMG-CoA Reductase Inhibition and Mevalonate (B85504) Pathway Modulation
The primary mechanism of 3"-Hydroxy Simvastatin (B1681759) Acid Sodium Salt, often referred to as simvastatin acid, is the potent and competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govmdpi.comnih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the biosynthesis of cholesterol and various non-sterol isoprenoids. nih.govhelsinki.fi
Simvastatin acid's structure, particularly its dihydroxyheptanoic acid portion, mimics the HMG-CoA substrate and the mevaldyl-CoA transition state intermediate. mdpi.com This structural similarity allows it to bind to the active site of HMG-CoA reductase with an affinity that is approximately 10,000 times higher than that of the natural substrate, HMG-CoA. mdpi.comnih.gov This strong, competitive binding effectively blocks the enzyme's activity. nih.govhelsinki.fi
The inhibitory potency of statins, including simvastatin acid, is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Studies have shown that most statins inhibit HMG-CoA reductase with IC50 values in the low nanomolar range, typically between 3-20 nM. helsinki.fi Specifically for simvastatin's active form, a Ki value of 0.2 nM has been reported, underscoring its high potency. medchemexpress.com The binding involves interactions with key amino acid residues in the enzyme's binding pocket, such as Arg590, K691, and K692. researchgate.net
Inhibitory Potency of Simvastatin Acid against HMG-CoA Reductase
| Parameter | Reported Value | Reference |
|---|---|---|
| Inhibition Constant (Ki) | 0.2 nM | medchemexpress.com |
| General Statin IC50 Range | 3-20 nM | helsinki.fi |
Inhibiting the mevalonate pathway not only reduces cholesterol synthesis but also curtails the production of essential non-sterol isoprenoid intermediates. nih.govjci.org These molecules, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for various cellular processes. researchgate.netnih.gov They serve as lipid attachments for the post-translational modification (prenylation) of a wide range of proteins, particularly small GTP-binding proteins like Ras and Rho. nih.govjci.org
The depletion of FPP and GGPP is a critical consequence of HMG-CoA reductase inhibition by simvastatin acid. nih.govnih.gov This reduction in isoprenoid availability disrupts the normal function of numerous signaling proteins that depend on prenylation for their proper membrane localization and activity. nih.gov Research has demonstrated that the cellular effects of simvastatin can be reversed by supplying cells with mevalonate, FPP, or GGPP, confirming that the depletion of these intermediates is a key mechanism of action. nih.govnih.govresearchgate.net For instance, the addition of GGPP, and to some extent mevalonate, can rescue cells from simvastatin-induced effects, highlighting the importance of the geranylgeranylation pathway. nih.govresearchgate.netscienceopen.com
Modulation of Intracellular Signaling Pathways
The depletion of isoprenoid intermediates directly leads to the modulation of numerous intracellular signaling pathways, contributing to the compound's pleiotropic effects beyond cholesterol reduction.
The Rho family of small GTPases, including RhoA, requires geranylgeranylation for its activation and translocation to the cell membrane. mdpi.com By depleting GGPP, simvastatin acid prevents the prenylation of RhoA, leading to its accumulation in the inactive, cytosolic form. mdpi.comresearchgate.net This effectively inhibits the RhoA/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. nih.govresearchgate.netnih.gov Inhibition of the RhoA/ROCK pathway has been observed in various cell types and is linked to many of the compound's effects on the vasculature and cell proliferation. nih.govnih.govnih.gov Studies show that simvastatin treatment attenuates the activity of the RhoA/ROCK pathway, an effect that can be reversed by the addition of mevalonate, FPP, and GGPP. nih.gov
Simvastatin acid has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. nih.govnih.govmdpi.com The activation of PPARγ by statins is an indirect effect, mediated by the inhibition of the mevalonate pathway. ahajournals.org The depletion of FPP and GGPP leads to the activation of signaling kinases like p38 MAPK and ERK1/2, which in turn upregulate cyclooxygenase-2 (COX-2) expression. ahajournals.org This cascade increases the production of endogenous PPARγ ligands, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), leading to PPARγ activation. ahajournals.org This activation can negatively regulate the WNT/β-catenin pathway and inhibit pro-inflammatory transcription factors like NF-κB. nih.govmdpi.com
Simvastatin acid exerts a significant influence on several interconnected signaling networks that are crucial for cell proliferation, survival, and differentiation.
MAPK/ERK Pathway: The compound has been shown to inhibit the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. nih.govresearchgate.net It can decrease the phosphorylation, and thus the activation, of key components of this cascade, including c-Raf, MEK1/2, and ERK1/2. nih.govoncotarget.com This inhibitory effect on the MAPK/ERK pathway contributes to its anti-proliferative properties. plos.orgnih.gov This deactivation is often reversed by the metabolic products of the mevalonate pathway. nih.gov
PDK/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/PDK/Akt signaling pathway, a critical regulator of cell survival and metabolism, is also modulated by simvastatin acid. Reports indicate that the compound can rapidly activate Akt in endothelial cells, leading to downstream effects like increased endothelial nitric oxide synthase (eNOS) phosphorylation. nih.govnih.gov Conversely, in many cancer cell lines, simvastatin acid has been found to suppress the PI3K/Akt/mTOR signaling pathway, often by increasing the expression of the tumor suppressor PTEN and decreasing the phosphorylation of Akt and downstream targets. nih.govoncotarget.complos.orgsemanticscholar.org This context-dependent regulation highlights the complexity of its cellular actions.
Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is another target of simvastatin acid. In some contexts, such as in colorectal cancer cells, simvastatin treatment leads to a significant decrease in the levels of key Wnt pathway components, including β-catenin, AXIN2, and TCF4, thereby downregulating Wnt-responsive genes. nih.gov However, other studies have reported that simvastatin can activate the Wnt/β-catenin pathway under certain conditions. nih.govresearchgate.net In gastric cancer cells, simvastatin was found to simultaneously inhibit both YAP and β-catenin signaling, which were engaged in a positive feedback loop. scienceopen.com This modulation is often linked to the inhibition of Rho GTPases. scienceopen.com
Summary of Effects on Intracellular Signaling Pathways
| Signaling Pathway | Primary Effect of Simvastatin Acid | Underlying Mechanism | Reference |
|---|---|---|---|
| RhoA/Rho-Kinase | Inhibition | Depletion of GGPP prevents RhoA prenylation and activation. | nih.govresearchgate.netnih.gov |
| PPARγ-Dependent | Activation | Indirectly increases endogenous PPARγ ligands via kinase activation (p38 MAPK, ERK). | nih.govahajournals.org |
| MAPK/ERK | Inhibition | Dephosphorylation of c-Raf, MEK1/2, and ERK1/2. | nih.govoncotarget.com |
| PDK/Akt | Context-Dependent (Activation or Inhibition) | Can activate Akt in endothelial cells; can suppress Akt phosphorylation in cancer cells. | oncotarget.comnih.gov |
| Wnt/β-catenin | Context-Dependent (Inhibition or Activation) | Modulation can be linked to Rho GTPase inhibition or other cellular contexts. | scienceopen.comnih.govnih.gov |
NF-κB Pathway Downregulation in Cellular Models
In preclinical studies, the active hydroxy acid form of simvastatin has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which is critically involved in inflammation, cell survival, and proliferation. nih.gov Research in animal models of ischemic stroke has demonstrated that simvastatin treatment can lead to a decrease in the nuclear levels of the RelA/p65 subunit of NF-κB and a normalization of NF-κB-DNA binding activity. nih.gov This intervention was associated with the downregulation of NF-κB-regulated pro-apoptotic genes. nih.gov The NF-κB pathway is a key regulator of cellular responses to stimuli such as stress and cytokines. nih.gov By inhibiting this pathway, the compound can influence gene expression related to both neurodegeneration and neuroprotection. nih.gov This modulation of NF-κB activity highlights a significant mechanism through which 3"-Hydroxy Simvastatin Acid Sodium Salt may exert its effects at the cellular level, extending beyond its primary role in cholesterol synthesis inhibition. nih.govnih.gov
Effects on Cellular Processes and Phenotypes in Preclinical Settings
Induction of Apoptosis and Cell Cycle Arrest in Oncological Research Models
This compound, the active metabolite of simvastatin, has been extensively studied for its pro-apoptotic and cell cycle-inhibiting effects in various cancer cell models. nih.govsemanticscholar.orge-century.us In ovarian cancer cell lines, treatment has been shown to significantly induce apoptosis, evidenced by an increase in the expression of cleaved caspase proteins. nih.gov This apoptotic induction is accompanied by a dose-dependent decrease in the anti-apoptotic protein BCL-2 and an increase in the pro-apoptotic protein Bax. nih.govsemanticscholar.org
Furthermore, the compound effectively halts cell cycle progression. nih.gove-century.us Studies on ovarian and osteosarcoma cancer cells demonstrate that it induces a G0/G1 phase cell cycle arrest. nih.gove-century.us This arrest is mediated by the downregulation of key cell cycle regulators, including cyclin D1, cyclin-dependent kinase 2 (CDK2), and CDK4, along with an upregulation of the CDK inhibitors p21 and p27. e-century.us These findings suggest that a primary mechanism for inhibiting cancer cell proliferation is through the induction of mitochondrial apoptosis and cell cycle arrest. nih.gov
Table 1: Effects on Apoptosis and Cell Cycle in Cancer Models | Cell Line/Model | Effect | Key Molecular Changes | Source(s) | | :--- | :--- | :--- | :--- | | Ovarian Cancer (Hey, SKOV3) | Induction of Apoptosis | Increased cleaved caspases, Decreased BCL-2 | nih.gov | | Ovarian Cancer (Hey, SKOV3) | Cell Cycle Arrest | G1 phase arrest | nih.gov | | Osteosarcoma (MNNG/HOS) | Cell Cycle Arrest | G0/G1 phase arrest | Downregulation of Cyclin D1, CDK2, CDK4; Upregulation of p21, p27 | e-century.us | | Various Cancer Cells | Induction of Apoptosis | Increased DNA fragmentation, Increased Bax expression, Decreased BCL-2 expression | semanticscholar.orgjeffreydachmd.com |
Inhibition of Cell Proliferation and Migration in Cellular Studies
The compound demonstrates significant inhibitory effects on the proliferation and migration of cancer cells in a variety of cellular studies. nih.govnih.gov In ovarian cancer cell lines, it inhibits cell proliferation in a dose-dependent manner. nih.gov Similarly, in acute myeloid leukemia (AML) cells, it has been shown to suppress proliferation, migration, and invasion. nih.gov
The anti-migratory and anti-invasive properties have also been observed in osteosarcoma cells, where the compound's effects are linked to the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes crucial for breaking down the extracellular matrix and facilitating cell movement. e-century.us Studies on melanoma and lung cancer cells also confirm that the compound can decrease cell transmigration. researchgate.net This inhibition of both cell growth and motility underscores its potential to interfere with key processes of tumor progression and metastasis in preclinical settings. nih.gove-century.us
Generation of Oxidative Stress and Reactive Oxygen Species (ROS) in Cellular Systems
The impact of this compound on cellular oxidative balance is complex, with studies reporting varied effects depending on the cell type and experimental conditions. In primary human skeletal myotubes, treatment has been shown to increase mitochondrial oxidative stress. nih.gov This is characterized by significantly greater generation of mitochondrial superoxide (B77818) (O₂•⁻) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net This statin-induced impairment of mitochondrial function can lead to an overproduction of reactive oxygen species (ROS). researchgate.net
Conversely, in other cellular systems, the compound has demonstrated antioxidant properties. In human cardiomyocytes, Simvastatin hydroxy acid sodium reduces ROS production mediated by Indoxyl sulfate. medchemexpress.com Similarly, in HepG2 liver cells subjected to lipopolysaccharide (LPS)-induced stress, the compound attenuates oxidative stress by increasing the levels of the antioxidant enzymes catalase and superoxide dismutase (SOD). nih.gov These findings indicate that the compound's effect on ROS generation is context-dependent, capable of inducing or mitigating oxidative stress in different cellular environments.
Table 2: Effects on Oxidative Stress and ROS Generation
| Cellular System | Effect | Specific Findings | Source(s) |
|---|---|---|---|
| Human Skeletal Myotubes | Increased Oxidative Stress | Elevated mitochondrial superoxide and hydrogen peroxide production | nih.govresearchgate.net |
| Human Cardiomyocytes | Reduced Oxidative Stress | Decreased Indoxyl sulfate-mediated ROS production | medchemexpress.com |
| HepG2 Cells | Attenuated Oxidative Stress | Increased activity of catalase and superoxide dismutase (SOD) | nih.gov |
Role in Ferroptosis Induction in Cellular Cancer Models
Recent research has identified a novel anti-cancer mechanism for the compound: the induction of ferroptosis. nih.govresearchgate.net Ferroptosis is a distinct, iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. nih.gov In models of triple-negative breast cancer and gastric cancer, the compound has been shown to trigger this process. nih.govresearchgate.net
The mechanism involves the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), which downregulates the mevalonate (MVA) pathway. nih.govdovepress.com This pathway is essential for the synthesis of isopentenyl pyrophosphate, a precursor required for the biosynthesis of glutathione (B108866) peroxidase 4 (GPX4). nih.govdovepress.com GPX4 is a crucial enzyme that protects cells from lipid peroxidation. By inhibiting the MVA pathway, the compound leads to the deactivation of GPX4, resulting in an accumulation of lipid ROS and subsequent ferroptotic cell death. nih.govnih.gov In some models, this is also linked to the inhibition of SLC7A11, a key protein in the synthesis of glutathione (GSH), further promoting ferroptosis. dovepress.comnih.gov
Impact on Glucose Metabolism in Myotube Cultures
In cellular models of skeletal muscle, this compound has been found to directly impact glucose metabolism. Studies using differentiated human myotubes have shown that the compound significantly reduces the uptake and oxidation of glucose in a dose-dependent manner, with a reported IC50 value of approximately 8 µM for glucose uptake. nih.gov
This effect on glucose metabolism appears to be a direct consequence of HMG-CoA reductase inhibition. The observed decrease in glucose uptake was completely prevented when the myotube cultures were co-treated with mevalonolactone, a downstream product of the enzyme. nih.gov This indicates that the impairment of glucose metabolism is dependent on the depletion of mevalonate pathway products rather than an off-target effect. nih.gov These findings provide a cellular basis for understanding how the compound might influence glucose homeostasis at the tissue level. nih.gov
Regulation of Gap Junction Intercellular Communication in Endothelial Cells
3”-Hydroxy Simvastatin Acid Sodium Salt, the active form of simvastatin, has been identified to interact with key proteins involved in gap junction intercellular communication. Research has shown that this compound directly engages with the N-terminal domain of the human gap junction gamma-3 protein, also known as connexin 30.2/31.3. This specific connexin is expressed in the endothelial and medial layers of human arteries.
Gap junctions are essential for direct cell-to-cell communication, allowing the passage of ions and small signaling molecules. They are formed by the docking of two hemichannels (connexons), each contributed by an adjacent cell. The interaction of 3”-Hydroxy Simvastatin Acid Sodium Salt with the N-terminal of connexin 30.2/31.3 is significant because this region is believed to play a crucial role in regulating the opening and closing of the connexin pore. By binding to this regulatory domain, the compound may influence the function of both complete gap junction channels and undocked hemichannels. This modulation of channel function can, in turn, affect the intercellular signaling within the endothelium, which is critical for maintaining vascular homeostasis.
Alterations in Protein Expression (e.g., Fibulin-2, SERPINE1, Connexins)
The influence of 3”-Hydroxy Simvastatin Acid Sodium Salt extends to the regulation of gene and protein expression, affecting components of the extracellular matrix and factors involved in fibrinolysis.
Fibulin-2: Studies have demonstrated that simvastatin upregulates the expression of Fibulin-2, an important extracellular matrix protein, in human coronary artery smooth muscle cells. This effect is mediated through the inhibition of the RhoA/Rho-Kinase signaling pathway. The increase in both mRNA and protein levels of Fibulin-2 can impact the composition and structural integrity of the extracellular matrix within the vascular wall.
The table below summarizes the observed effects of this compound on the expression of these key proteins.
Table 1: Effect of this compound on Protein Expression| Protein | Effect on Expression | Cellular Context | Implicated Signaling Pathway |
|---|---|---|---|
| Fibulin-2 | Increased | Human Coronary Artery Smooth Muscle Cells | Inhibition of RhoA/Rho-Kinase |
| SERPINE1 (PAI-1) | Decreased | Human Vascular Smooth Muscle Cells | Transcriptional Inhibition |
| Connexin 30.2/31.3 | Interaction with N-terminal domain | Human Artery Endothelium and Media | Direct Binding |
Preclinical Research Models and Mechanistic Investigations
In Vitro Cellular Models for Mechanistic Elucidation
Primary human hepatocytes and human liver microsomes serve as crucial in vitro models for studying the hepatic metabolism of 3”-Hydroxy Simvastatin (B1681759) Acid Sodium Salt. Research has focused on identifying the specific cytochrome P450 (CYP) enzymes responsible for its further metabolism.
In studies using human liver microsomes, it was determined that the metabolism of simvastatin hydroxy acid (SVA) is primarily mediated by CYP3A4 and CYP3A5, with a minor contribution from CYP2C8. nih.govnih.gov These enzymes catalyze the oxidative metabolism of SVA into three major products. nih.govnih.gov Notably, other major CYP isoforms, including CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP2A6, were found to not be involved in the hepatic metabolism of SVA. nih.govnih.gov Immunoinhibition studies confirmed these findings, showing that anti-CYP3A antibodies inhibited SVA metabolism by 80-95%. nih.govnih.gov
Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of Simvastatin Hydroxy Acid in Human Liver Microsomes
| Cytochrome P450 Isoform | Role in Metabolism | Level of Contribution |
| CYP3A4/5 | Primary | ≥ 80% |
| CYP2C8 | Minor | ≤ 20% |
| CYP2D6, CYP2C9, CYP2C19, etc. | None | Not involved |
These findings are critical for predicting potential drug-drug interactions and understanding inter-individual variability in response to simvastatin.
The potential for statin-induced myopathy has been investigated using primary human skeletal myotubes. These studies have provided insights into the direct effects of simvastatin on muscle cells.
Research has shown that simvastatin impairs mitochondrial function in human myotubes. Specifically, it has been observed to decrease ADP-stimulated respiration and increase mitochondrial oxidative stress. nih.gov Treatment with simvastatin led to a dose-dependent decrease in the viability of differentiating and differentiated myoblasts and myotubes. nih.gov Mechanistically, simvastatin was found to trigger mitochondrial-mediated apoptosis, evidenced by increased levels of the pro-apoptotic protein Bax and an increased susceptibility to the opening of the mitochondrial permeability transition pore. nih.gov
Table 2: Effects of Simvastatin on Primary Human Skeletal Myotubes
| Parameter Measured | Observed Effect |
| Cell Viability | Dose-dependent decrease |
| Mitochondrial Respiration | Impaired ADP-stimulated respiration |
| Oxidative Stress | Increased mitochondrial superoxide (B77818) and hydrogen peroxide generation |
| Apoptosis | Increased pro-apoptotic protein Bax, increased susceptibility to PTP opening |
These in vitro findings in human myotubes suggest a potential mechanism for the myotoxic effects observed in some patients.
Human Umbilical Vein Endothelial Cells (HUVECs) have been utilized to explore the effects of simvastatin on the vascular endothelium, a key site of action for its cardiovascular benefits.
Studies have demonstrated that simvastatin can have dose-dependent effects on HUVECs. At higher concentrations (e.g., 1-4 µM), simvastatin was found to decrease HUVEC viability. nih.govresearchgate.net Mechanistically, simvastatin has been shown to influence apoptosis-related proteins, with higher doses leading to a pro-apoptotic expression pattern, including an increase in Bax and a decrease in Bcl-2 expression. nih.govresearchgate.net Furthermore, simvastatin has been observed to promote the adhesion ability of HUVECs. nih.gov In the context of inflammation, simvastatin can inhibit TNF-α-promoted tube formation and proliferation of HUVECs. nih.gov
Table 3: Dose-Dependent Effects of Simvastatin on HUVEC Viability
| Simvastatin Concentration (µM) | Decrease in HUVEC Viability (%) |
| 1 | 17 |
| 2 | 32 |
| 4 | 65 |
These studies in HUVECs provide a cellular basis for the pleiotropic effects of simvastatin on the vascular system.
The potential anti-cancer properties of simvastatin have been investigated in a variety of oncological cell lines.
Colon Cancer: In colon cancer cell lines such as HCT-116 and SW620, simvastatin has been shown to inhibit cell viability and proliferation in a dose-dependent manner. nih.gov It also reduces migration and promotes apoptosis. nih.gov Mechanistic studies suggest that these effects are associated with an increase in oxidative stress markers and the induction of ferroptosis. nih.gov
Breast Cancer: In human breast cancer cell lines like MCF-7 and MDA-MB-231, simvastatin exhibits a potent cytotoxic effect, inducing cell death in a dose- and time-dependent manner. waocp.orgnih.gov The IC50 values for MCF-7 and MDA-MB-231 cells after 48 hours of treatment were 8.9 μM and 4.5 μM, respectively. waocp.orgnih.gov The mechanism of cell death is associated with the induction of apoptosis. waocp.orgnih.gov Further studies in breast cancer cell lines have shown that simvastatin can deactivate the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. oncotarget.com
Ovarian Clear Cell Carcinoma (OCCC): OCCC cell lines, including JHOC-5, OVMANA, and TOV-21G, have been found to be more sensitive to single-agent simvastatin compared to high-grade serous ovarian cancer cells. nih.govoncotarget.comnih.gov Simvastatin treatment in OCCC cells leads to the inhibition of proliferation and migration, disruption of actin organization, and induction of a G1 cell cycle arrest. nih.govoncotarget.comnih.gov Mechanistically, it has been shown to reduce c-Myc protein expression and cause both caspase-mediated apoptosis and an autophagic response. nih.govoncotarget.comnih.gov
Table 4: IC50 Values of Simvastatin in Breast Cancer Cell Lines (48h Treatment)
| Cell Line | IC50 (µM) |
| MCF-7 | 8.9 |
| MDA-MB-231 | 4.5 |
These findings from various cancer cell lines highlight the potential of 3”-Hydroxy Simvastatin Acid Sodium Salt as an anti-neoplastic agent, acting through multiple cellular pathways.
While specific studies on the effect of 3”-Hydroxy Simvastatin Acid Sodium Salt on protein uptake in renal epithelial cell lines like OK cells are not extensively detailed, research in other renal cell models provides insights into its potential renal effects.
In renal cancer cell lines (A498 and 786-O), simvastatin has been shown to inhibit cell proliferation and colony formation in a dose-dependent manner. plos.org It also induces apoptosis, as evidenced by an increase in apoptotic cells with treatment. plos.org Furthermore, in a model of endotoxin-induced acute kidney injury, simvastatin demonstrated protective effects on renal tubular epithelial cells by inhibiting apoptosis. mdpi.com This was associated with a reduction in cytochrome C release and an increase in the expression of the anti-apoptotic protein Bcl-XL. mdpi.com
Three-dimensional (3D) cell culture systems, such as hepatocyte spheroids, are emerging as more physiologically relevant models for assessing drug toxicity compared to traditional 2D cultures.
Studies have shown that 3D hepatocyte cultures are more representative of the in vivo liver environment. researchgate.net These models have been used to evaluate the toxicity of various compounds and have shown a better correlation with in vivo lethal blood plasma levels compared to 2D HepG2 cell cultures. researchgate.net Human iPSC-derived hepatocyte spheroids are also being utilized in high-content 3D toxicity assays to provide a sensitive and reproducible screening tool for assessing hepatotoxicity. moleculardevices.com These 3D models allow for the long-term culture of hepatocytes, preserving their metabolic activity, which is crucial for studying the effects of compounds like 3”-Hydroxy Simvastatin Acid Sodium Salt that undergo hepatic metabolism. researchgate.netthermofisher.com
The use of 3D cell culture systems offers a more advanced platform for mechanistic toxicity assessment, providing a better understanding of the potential effects of 3”-Hydroxy Simvastatin Acid Sodium Salt in a more in vivo-like context.
In Vivo Animal Models for Mechanistic Pathways
Preclinical research utilizing in vivo animal models has been instrumental in elucidating the mechanistic pathways associated with 3”-Hydroxy Simvastatin Acid, the active metabolite of Simvastatin. These models allow for the detailed interrogation of biochemical processes, cholesterol regulation, and the compound's role in various disease states.
Rodent Models for Biochemical Pathway Interrogation
Rodent models, including mice, rats, and guinea pigs, are fundamental in the study of the biotransformation and biochemical effects of statins. nih.gov Simvastatin is a prodrug that is converted in the body to its active hydroxy acid form, 3”-Hydroxy Simvastatin Acid. nih.gov Studies in rodents have shown that high levels of esterase in their plasma facilitate this conversion. nih.gov
Metabolic profiling using rat liver microsomes has identified several phase-I metabolites of Simvastatin, including hydroxylated and dihydrodiol forms of the active acid. mdpi.com A notable species-specific difference observed in rodents is the formation of a unique metabolite via beta-oxidation pathways, a process common in fatty acid metabolism. nih.gov This highlights the importance of rodent models in identifying unique metabolic pathways that may influence a compound's activity.
In the context of disease, a murine model of ependymoma, a type of central nervous system tumor, was used to study the pharmacokinetics and cytotoxic potential of Simvastatin and its active acid metabolite. nih.govnih.gov These studies confirmed that 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors are potent cytotoxic agents against mouse ependymoma cell lines, acting through the mevalonate (B85504) pathway. nih.govresearchgate.net Furthermore, an orthotopic ovarian cancer mouse model demonstrated that Simvastatin treatment reduced tumor growth by inhibiting HMG-CoA reductase activity and modulating key signaling pathways like MAPK and mTOR. nih.gov
Guinea pigs serve as a valuable model for studying hepatic cholesterol metabolism due to their lipoprotein profile, which is similar to that of humans. researchgate.net Research in this model has been used to investigate the effects of Simvastatin on the mRNA expression of HMG-CoA reductase, providing insights into the feedback regulation of this key enzyme in the cholesterol biosynthesis pathway. researchgate.net
Table 1: Summary of Findings in Rodent Models
| Model | Research Focus | Key Findings | Reference(s) |
|---|---|---|---|
| Rat | Biotransformation / Metabolism | High plasma esterase activity promotes conversion to the active acid form. Identification of a unique metabolite formed via beta-oxidation. | nih.gov |
| Mouse | Cancer Therapeutics (Ependymoma, Ovarian Cancer) | Demonstrated cytotoxic effects against cancer cell lines. Reduced tumor growth via inhibition of HMG-CoA reductase and modulation of MAPK/mTOR pathways. | nih.govnih.gov |
| Guinea Pig | Cholesterol Metabolism | Used to study the regulation of hepatic HMG-CoA reductase mRNA expression in response to statin treatment. | researchgate.net |
Canine Models in Cholesterol Regulation Research
Canine models have been effectively used to investigate cholesterol regulation and the systemic effects of HMG-CoA reductase inhibitors. nih.gov The biotransformation of Simvastatin has been studied in dogs, revealing that, similar to rodents and humans, biliary excretion is a primary route for the elimination of the compound and its metabolites. nih.gov
A key application of canine models involves the use of surgically modified intestinal segments (Vella-isolated ileal segments) to study the in vivo regulation of intestinal cholesterol synthesis. nih.gov These models allow researchers to independently manipulate factors in the gut lumen and the bloodstream to observe their effects on the activity of HMG-CoA reductase in mucosal cells. nih.gov Such studies have demonstrated that the enzyme's activity is responsive to changes in serum cholesterol, illustrating the intricate feedback mechanisms that govern cholesterol homeostasis within the intestine. nih.gov
Beyond direct cholesterol regulation, research using canine tumor cell lines, including hemangiosarcoma and melanoma, has explored the broader effects of Simvastatin. nih.gov These studies have shown that the compound can inhibit the proliferation of cancer cells by depleting essential intermediates of the mevalonate pathway, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate. nih.gov This leads to a reduction in the prenylation of key signaling proteins like Ras, thereby affecting cell growth and survival pathways. nih.gov This research in canine cells provides mechanistic insights into the pleiotropic effects of statins that extend beyond their cholesterol-lowering properties.
Disease Mechanism Models for Pathway Biology Research
Animal models of specific diseases are crucial for understanding how 3”-Hydroxy Simvastatin Acid impacts pathological pathways. These models bridge the gap between basic biochemical findings and potential therapeutic applications.
In oncology research, mouse models of ovarian cancer and central nervous system tumors have been pivotal. nih.govnih.gov In an orthotopic mouse model of ovarian cancer, Simvastatin treatment was found to inhibit tumor growth, reduce cell proliferation, and induce apoptosis. nih.gov Mechanistically, these effects were linked to the inhibition of the HMG-CoA reductase enzyme and the subsequent downregulation of the MAPK and AKT/mTOR signaling pathways, which are critical for cancer cell survival and proliferation. nih.gov
Rodent models have also been used to explore the effects of Simvastatin on non-cancerous conditions. In a rat model of nonalcoholic steatohepatitis (NASH), a chronic liver disease, researchers investigated the pharmacokinetics of Simvastatin and its active acid form, providing insights into how the disease state can alter drug metabolism and disposition. frontiersin.org In the field of regenerative medicine, rodent and rabbit models of critical-size bone defects have been used to demonstrate that Simvastatin can promote bone regeneration, highlighting its pleiotropic effects on osteogenic pathways. mdpi.com Another study using an animal model of osteoarthritis showed that Simvastatin could inhibit the Wnt/β-catenin signaling pathway, which is implicated in cartilage degeneration. researchgate.net
Table 2: Application of Disease Models in Pathway Research
| Disease Model | Animal | Pathway Investigated | Key Findings | Reference(s) |
|---|---|---|---|---|
| Ovarian Cancer | Mouse | HMGCR, MAPK, AKT/mTOR | Reduced tumor growth, inhibited cell proliferation, and induced apoptosis. | nih.gov |
| Ependymoma | Mouse | Mevalonate Pathway | HMG-CoA reductase inhibitors demonstrated potent cytotoxic effects against tumor cells. | nih.gov |
| Bone Defects | Rodent, Rabbit | Osteogenic Pathways | Simvastatin was shown to promote bone regeneration. | mdpi.com |
| Osteoarthritis | Animal (unspecified) | Wnt/β-catenin Signaling | Inhibited cartilage degeneration by modulating the Wnt pathway. | researchgate.net |
| Nonalcoholic Steatohepatitis (NASH) | Rat | Drug Metabolism / Pharmacokinetics | The disease state was found to alter the pharmacokinetic profile of the drug and its active metabolite. | frontiersin.org |
Biotransformation and Transport Mechanisms in Preclinical Systems
Membrane Transporter Interactions in Research Contexts
The movement of simvastatin (B1681759) acid across cellular membranes, particularly into hepatocytes for metabolism and elimination, is facilitated by various uptake and efflux transporters.
The hepatic uptake of simvastatin acid from the bloodstream is a transporter-mediated process crucial for its clearance. Organic Anion Transporting Polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is recognized as the major influx transporter responsible for this process. clinpgx.orgnih.govbiomedpharmajournal.org The critical role of OATP1B1 is underscored by pharmacogenetic studies showing that polymorphisms in the SLCO1B1 gene can significantly alter the plasma concentrations of simvastatin acid. clinpgx.orgnih.gov
In addition to OATP1B1, other OATP isoforms such as OATP1B3 and OATP2B1, which are also expressed on the sinusoidal membrane of hepatocytes, are known to transport statins and may contribute to the hepatic uptake of simvastatin acid. nih.govnih.gov
While uptake transporters facilitate entry into the liver, efflux transporters actively pump substrates out of cells. P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an efflux pump that has been shown to interact with simvastatin acid. Directional transport studies across cell monolayers demonstrated moderate P-gp-mediated efflux of simvastatin acid, with transport from the basolateral to the apical side being 2.4 to 3.8 times higher than in the reverse direction. proquest.comnih.gov
The Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another important efflux transporter involved in the disposition of many statins. nih.gov Inhibition of BCRP has been shown to increase the systemic exposure of statins, suggesting it plays a role in their intestinal absorption and hepatobiliary elimination. bohrium.com
| Compound | P-gp Transport Activity | Transport Ratio (Basolateral to Apical vs. Apical to Basolateral) |
|---|---|---|
| Simvastatin (Prodrug) | Insignificant | ~1 |
| Simvastatin Acid (SVA) | Moderate | 2.4 - 3.8 |
In vitro research has also investigated the potential of simvastatin acid to act as an inhibitor of membrane transporters. Interestingly, while it is a substrate for P-gp, simvastatin acid does not show significant inhibitory activity towards this transporter. proquest.comnih.gov Studies evaluating the efflux of known P-gp substrates, such as rhodamine 123, found no significant inhibition by simvastatin acid, which is in stark contrast to its lactone prodrug form that does inhibit P-gp. nih.gov Similarly, under in vitro conditions, simvastatin acid did not inhibit the activities of several CYP enzymes, including CYP3A, CYP2C8/9, CYP2C19, or CYP2D6. nih.gov This suggests that, at therapeutic concentrations, simvastatin acid is unlikely to be the perpetrator of clinically significant drug-drug interactions via inhibition of these major metabolic and transport pathways.
Isotope-Labeled Compound Tracking in Metabolic Pathway Reconstruction
The elucidation of metabolic pathways is a cornerstone of preclinical drug development, providing critical insights into the biotransformation and ultimate fate of a therapeutic agent and its metabolites. In the case of 3”-Hydroxy Simvastatin Acid Sodium Salt, a major metabolite of simvastatin, understanding its subsequent metabolic conversions is crucial for a comprehensive pharmacological and toxicological assessment. The use of isotope-labeled compounds represents a powerful and precise methodology for tracking the metabolic fate of this molecule in preclinical systems. By introducing a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H or D), into the chemical structure of 3”-Hydroxy Simvastatin Acid Sodium Salt, researchers can definitively trace the journey of the carbon skeleton or specific moieties of the compound through various biological matrices. This technique allows for the unambiguous identification of downstream metabolites, even at low concentrations, against a complex background of endogenous molecules.
The process of metabolic pathway reconstruction using an isotope-labeled version of 3”-Hydroxy Simvastatin Acid Sodium Salt typically involves several key stages. Initially, a labeled version of the compound is synthesized. For instance, ¹³C atoms can be incorporated into the core structure of the molecule. This labeled compound is then administered to a preclinical model, such as Sprague-Dawley rats. Following administration, biological samples, including plasma, urine, feces, and bile, are collected at various time points. These samples are then subjected to sophisticated analytical techniques, primarily high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The mass spectrometer is specifically tuned to detect the mass shift imparted by the isotope label. This allows for the selective detection and identification of all molecular species that originated from the administered labeled compound. By analyzing the mass spectra and fragmentation patterns of these labeled metabolites, their chemical structures can be elucidated, providing a detailed map of the biotransformation pathways.
In preclinical studies involving rat liver microsomes, the metabolism of simvastatin and its hydroxy acid form has been shown to yield several further oxidized products. When tracking a labeled version of 3”-Hydroxy Simvastatin Acid, it is anticipated that a series of hydroxylated and dihydroxylated metabolites would be identified. For example, the introduction of additional hydroxyl groups at various positions on the molecule would result in a corresponding increase in mass, which, combined with the isotopic label, would confirm their origin. These studies are instrumental in identifying the specific cytochrome P450 (CYP) isoenzymes responsible for these metabolic transformations.
The data generated from these isotope-labeling studies are not only qualitative, identifying the "what" of metabolism, but also quantitative, addressing the "how much" and "how fast." By measuring the concentrations of the parent labeled compound and its labeled metabolites over time in different biological compartments, pharmacokinetic parameters can be determined. This provides a dynamic view of the metabolic processes, including the rates of formation and elimination of each metabolite. Such quantitative data are vital for constructing comprehensive metabolic maps and for developing physiologically based pharmacokinetic (PBPK) models that can predict the compound's behavior in other species, including humans.
Interactive Data Table: Hypothetical Distribution of Labeled Metabolites in a Preclinical Rat Model
The following interactive table represents hypothetical data from a study where ¹³C-labeled 3”-Hydroxy Simvastatin Acid Sodium Salt was administered to rats. The table shows the relative abundance of the parent compound and its identified metabolites in key biological matrices 24 hours post-administration.
| Analyte | Matrix | Relative Abundance (%) | Proposed Biotransformation |
|---|---|---|---|
| ¹³C-3”-Hydroxy Simvastatin Acid | Plasma | 25 | Parent Compound |
| ¹³C-3”,X-Dihydroxy Simvastatin Acid | Plasma | 40 | Hydroxylation |
| ¹³C-3”,Y-Dihydroxy Simvastatin Acid | Plasma | 15 | Hydroxylation |
| ¹³C-3”-Hydroxy Simvastatin Acid Glucuronide | Plasma | 5 | Glucuronidation |
| ¹³C-3”-Hydroxy Simvastatin Acid | Urine | 10 | Parent Compound (Excreted) |
| ¹³C-3”,X-Dihydroxy Simvastatin Acid | Urine | 30 | Metabolite (Excreted) |
| ¹³C-3”,Y-Dihydroxy Simvastatin Acid | Urine | 20 | Metabolite (Excreted) |
| ¹³C-3”-Hydroxy Simvastatin Acid Glucuronide | Urine | 15 | Metabolite (Excreted) |
| ¹³C-3”-Hydroxy Simvastatin Acid | Feces | 5 | Parent Compound (Excreted) |
| ¹³C-3”,X-Dihydroxy Simvastatin Acid | Feces | 50 | Metabolite (Excreted) |
| ¹³C-3”,Y-Dihydroxy Simvastatin Acid | Feces | 35 | Metabolite (Excreted) |
Advanced Formulation Research for Experimental Delivery
Solid Lipid Nanoparticles (SLNs) for Controlled Release Studies in Vitro
Solid Lipid Nanoparticles (SLNs) represent a significant advancement in lipid-based drug delivery systems, offering a biocompatible and scalable platform for poorly soluble compounds. nih.gov These sub-micron colloidal carriers, typically ranging from 50 to 1000 nm, are composed of a solid lipid core dispersed in an aqueous surfactant solution. nih.gov Research has focused on formulating the prodrug Simvastatin (B1681759) into SLNs to protect it from degradation and control its conversion and release as the active hydroxy acid form. nih.govrjpbcs.com
The preparation of Simvastatin-loaded SLNs is often achieved through methods like hot melt emulsification or solvent injection techniques. nih.govresearchgate.net In vitro studies are crucial for characterizing these nanoparticles and predicting their in vivo behavior. Key parameters evaluated include particle size, entrapment efficiency (%EE), and the drug release profile. nih.govresearchgate.net Optimized SLN formulations have demonstrated high entrapment efficiencies, often exceeding 96%, with mean particle sizes below 200 nm, which is favorable for oral absorption. nih.gov
In vitro release studies, typically conducted using dialysis bag diffusion methods, show that SLNs can provide a sustained and controlled release of the encapsulated drug over extended periods. nih.govrjpbcs.com For instance, one study found that an optimized SLN formulation released approximately 82.67% of its drug content over 55 hours, fitting well with the Higuchi model of drug release, which suggests a diffusion-controlled mechanism. researchgate.net The solid lipid matrix is key to regulating the release of the drug payload in a controlled manner. nih.gov
Table 1: Characteristics of Simvastatin-Loaded Solid Lipid Nanoparticles (SLNs) in In Vitro Studies
| Formulation ID | Lipid Matrix | Surfactant | Particle Size (nm) | Entrapment Efficiency (%) | Key In Vitro Release Finding | Source |
|---|---|---|---|---|---|---|
| Optimized SLN | Glyceryl Behenate | Tween 80 | <200 | >96% | Demonstrated controlled release suitable for improved bioavailability. | nih.gov |
| Optimized SLN (F10) | Glycerol Monostearate | Poloxamer | 258.5 | 75.81% | Showed 82.67% cumulative drug release after 55 hours, fitting the Higuchi model. | researchgate.net |
| F11 | Precirol ATO 5 | Not Specified | 260.1 ± 3.72 | Not Specified | Selected for in vivo studies based on particle size and higher release profile. | nih.gov |
Liposomal Encapsulation for Enhanced Cellular Delivery in Research Models
Liposomes, which are microscopic vesicles composed of a lipid bilayer, are a versatile platform for drug delivery, capable of encapsulating both hydrophilic and lipophilic compounds. nih.govimpactfactor.org The encapsulation of Simvastatin into liposomes has been investigated as a strategy to improve its delivery, enhance bioavailability, and facilitate cellular uptake. nih.gov Techniques such as thin-film hydration are commonly used to prepare Simvastatin-loaded liposomes. impactfactor.orgmdpi.com
The physicochemical properties of liposomes, including their size, surface charge (zeta potential), and encapsulation efficiency, are critical determinants of their biological performance. Research has shown that neutral liposomes, when loaded with Simvastatin, can achieve a mean diameter of approximately 151.85 nm with an encapsulation efficiency of around 64.37%. nih.gov Such formulations have been shown in research models to cross the blood-brain barrier, indicating their potential for targeted delivery. nih.gov
Furthermore, modifying the surface of liposomes can enhance their functionality. For instance, liposomes modified with sodium oleate (B1233923) have been developed to improve endosomal escape, a critical step for the intracellular delivery of therapeutic agents. nih.gov In one study, sodium oleate-modified liposomes encapsulating Simvastatin showed a highly negative zeta potential of -31.05 mV and an encapsulation efficiency of nearly 85%. nih.gov These modified liposomes demonstrated enhanced anticancer activity in triple-negative breast cancer cell models by promoting better intracellular release of the drug. nih.gov Similarly, pH-sensitive liposomes have been developed to co-encapsulate Simvastatin and other drugs like Doxorubicin, showing synergistic effects in breast cancer cell lines. mdpi.com
Table 2: Properties of Experimental Simvastatin-Loaded Liposomal Formulations
| Liposome Type | Key Components | Vesicle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Research Model / Finding | Source |
|---|---|---|---|---|---|---|
| Neutral Liposomes | Phospholipids, Cholesterol | 151.85 | -1.01 | 64.37 ± 7.55% | Demonstrated ability to cross the blood-brain barrier in a rat ischemic stroke model. | nih.gov |
| Optimized Liposomes (BBD) | HSPC, Cholesterol, Soybean Oil | Nanometer Range | Negative | >52% | Showed stable formulation with significant in vitro drug release. | impactfactor.org |
| Sodium Oleate-Modified | DMPC, Cholesterol, Sodium Oleate | 119 ± 9.37 | -31.05 ± 2.38 | 84.96 ± 2.51% | Improved endosomal escape and enhanced anticancer activity in 4T1 TNBC cells. | nih.gov |
| pH-Sensitive Liposomes | DOPE, CHEMS, DSPE-PEG2000 | <200 | Not Specified | ~70% | Co-encapsulation with Doxorubicin enhanced antitumoral activity in breast cancer cell lines. | mdpi.com |
Strategies for Enhancing Dissolution and Release Profiles in Experimental Formulations
A primary challenge in formulating 3”-Hydroxy Simvastatin Acid and its prodrug is their very low aqueous solubility, which limits dissolution and subsequent absorption. dissolutiontech.compsu.edu Various strategies are being explored in experimental formulations to overcome this hurdle. These techniques aim to increase the surface area of the drug, improve its wettability, or convert it into a more soluble, amorphous form. psu.edu
One effective technique is the formation of surface solid dispersions (SSDs) . This involves depositing the drug onto the surface of inert, hydrophilic carriers. dissolutiontech.com Studies using carriers like mannitol (B672) and lactose (B1674315) have shown a significant improvement in the dissolution profile of Simvastatin compared to the unprocessed drug. semanticscholar.org The co-evaporation method is commonly used for preparing SSDs, where the drug and carrier are dissolved or suspended in a solvent that is later evaporated. dissolutiontech.com
Another promising approach is co-crystallization , where the drug is combined with a co-former, such as citric acid, to create a new crystalline solid with different physicochemical properties. ajol.info Simvastatin-citric acid co-crystals have demonstrated enhanced dissolution and solubility in various media compared to the pure drug. ajol.info Other methods, such as the use of solid dispersions with polymers like Gelucire 44/14 and Poloxamer 407, have also been successful. researchgate.net The microwave-induced fusion method with Gelucire 44/14, for example, resulted in a 94% increase in the solubility of Simvastatin in water. researchgate.net
Table 3: Comparison of Dissolution Enhancement Strategies for Simvastatin
| Technique | Carrier / Co-former | Key Finding | Source |
|---|---|---|---|
| Surface Solid Dispersion | Mannitol | Enhanced dissolution parameters by approximately 5-fold for Q10 and 3-fold for %DE compared to pure drug. | semanticscholar.org |
| Surface Solid Dispersion | Avicel PH101 with PVP K-30 | Addition of the wetting agent PVP K-30 greatly improved drug dissolution, making it comparable to the marketed product. | semanticscholar.org |
| Co-crystallization | Citric Acid | Formulated co-crystals demonstrated enhanced dissolution, drug release, and solubility profiles compared to pure Simvastatin. | ajol.info |
| Solid Dispersion (Microwave Fusion) | Gelucire 44/14 | Showed a 94% increase in the solubility of Simvastatin in water compared to the pure drug. | researchgate.net |
Influence of Excipients and Polymers on Experimental Formulation Behavior
In solid dosage forms, the hygroscopicity of excipients can significantly affect the chemical stability of the active compound. Simvastatin is susceptible to hydrolysis, converting it to Simvastatin acid. nih.gov Research on the effects of highly hygroscopic excipients like sorbitol, citric acid, sodium carboxymethyl cellulose (B213188) (NaCMC), and polyvinylpolypyrrolidone (PVPP) has shown varied outcomes. nih.gov While these excipients preferentially absorb moisture, their other properties, such as pH and moisture retention capacity, also influence the hydrolysis rate. nih.gov For instance, sorbitol was found to be the most effective among the tested excipients at preventing the hydrolysis of Simvastatin in tablets stored at high relative humidity. nih.gov
In controlled-release systems, such as biodegradable polymeric implants, the type and ratio of polymers and excipients govern the drug release rate. iosrjournals.org In formulations using a Gelatin-Sodium Alginate matrix, the polymer ratio directly impacted the sustainability of drug release. iosrjournals.org The addition of other excipients also modulated the formulation's behavior; for example, Cetostearyl Alcohol was observed to potentially reduce drug loading efficiency, while Guar Gum also decreased it. iosrjournals.org These findings underscore the importance of comprehensive drug-excipient compatibility and characterization studies during the preformulation stage to ensure the development of a stable and effective delivery system. researchgate.net
Table 4: Effect of Selected Excipients on the Behavior of Simvastatin Formulations
| Excipient | Formulation Type | Observed Influence on Formulation Behavior | Source |
|---|---|---|---|
| Sorbitol | Tablet | Acted as a highly hygroscopic excipient that effectively prevented the hydrolysis of Simvastatin to Simvastatin acid. | nih.gov |
| Citric Acid | Tablet | Increased moisture sorption in the tablet but was less effective than sorbitol in preventing drug hydrolysis. | nih.gov |
| Gelatin-Sodium Alginate (80:20 ratio) | Biodegradable Implant | Provided an optimum sustained drug release profile, lasting up to 22 days when hardened with formaldehyde. | iosrjournals.org |
| Guar Gum | Biodegradable Implant | Decreased the loading efficiency of Simvastatin in the implant. | iosrjournals.org |
Structure Activity Relationship Sar Studies
Correlating Structural Modifications with Enzyme Inhibition Potency
The inhibitory potency of statins against HMG-CoA reductase is highly sensitive to their chemical structure. The active form of these drugs is the hydroxy acid, which is a potent competitive inhibitor of the enzyme. mdpi.comnih.gov For simvastatin (B1681759) and its derivatives, key structural components determining potency include the dihydroxyheptanoic acid side chain, the stereochemistry of this chain, and the nature of the lipophilic ring system.
The introduction of a hydroxyl group, as seen in 3"-Hydroxy Simvastatin Acid, is a common metabolic transformation mediated by cytochrome P450 enzymes, primarily CYP3A4. nih.govlivermetabolism.com The position of this hydroxylation is critical and can significantly alter the inhibitory activity. While specific IC50 values for 3"-Hydroxy Simvastatin Acid are not widely published, studies on other statins provide a model for understanding its potential impact. For instance, the metabolites of atorvastatin (B1662188) demonstrate that hydroxylation at one position can yield a metabolite with similar potency to the parent drug, whereas hydroxylation at another position results in a significantly less active compound. helsinki.fi This highlights that the specific location of the hydroxyl group on the butyryloxy side chain of simvastatin acid is a crucial determinant of its enzyme inhibition potency.
The following table presents the inhibitory potencies of various statins against HMG-CoA reductase, illustrating the range of activities within this class of drugs.
| Compound | Inhibition Constant (Ki) | Half-Maximal Inhibitory Concentration (IC50) |
|---|---|---|
| Simvastatin Acid | - | ~3-20 nM helsinki.fi |
| Lovastatin (B1675250) Acid | - | - |
| Atorvastatin | - | ~3-20 nM helsinki.fi |
| Rosuvastatin | - | ~3-20 nM helsinki.fi |
| Fluvastatin | - | ~3-20 nM helsinki.fi |
| Cerivastatin | 32 µM (for CYP2C8) clinpgx.org | - |
| Pravastatin | - | ~3-20 nM helsinki.fi |
Analysis of Molecular Interactions with Target Receptors
The potent inhibition of HMG-CoA reductase by simvastatin acid and its metabolites is achieved through a series of specific molecular interactions within the enzyme's active site. The dihydroxyheptanoic acid moiety of the statin binds to the same location as the HMG part of the natural substrate. This binding is stabilized by an extensive network of hydrogen bonds and ionic interactions with key amino acid residues.
Crystallographic and molecular modeling studies have identified several crucial residues that interact with the statin pharmacophore. These include:
Ser684, Asp690, Lys691, and Lys735: These residues form hydrogen bonds with the hydroxyl groups of the acid side chain. nih.gov
Arg590: This residue forms a key salt bridge with the carboxylate group of the open-acid statin, anchoring it in the active site. researchgate.netniscpr.res.in
Glu559 and Asn755: These residues also participate in the hydrogen bond network that stabilizes the inhibitor-enzyme complex. nih.govresearchgate.net
The large, hydrophobic decalin ring system of simvastatin acid forms van der Waals interactions with a hydrophobic pocket in the enzyme. researchgate.net The addition of the 3"-hydroxy group to the side chain introduces a new polar functional group. While the precise interactions of this specific hydroxyl group have not been detailed in crystallographic studies, it would have the potential to form an additional hydrogen bond with nearby residues or with structured water molecules within the active site, potentially altering the binding affinity and specificity compared to the parent simvastatin acid.
Computational Approaches in SAR Derivation
Computational chemistry has become an indispensable tool for elucidating the SAR of HMG-CoA reductase inhibitors. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are widely used to predict the binding affinity of novel analogs and to understand the structural basis for their activity.
Molecular Docking: This technique simulates the binding of a ligand (e.g., 3"-Hydroxy Simvastatin Acid) into the active site of its target receptor (HMG-CoA reductase). niscpr.res.in Docking studies can predict the preferred binding orientation and calculate a scoring function that estimates the binding energy. nih.gov For 3"-Hydroxy Simvastatin Acid, docking simulations would be used to:
Predict the orientation of the 3"-hydroxy group within the active site.
Identify potential new hydrogen bonding interactions formed by this group.
Compare its calculated binding affinity with that of simvastatin acid to predict whether the modification is likely to increase or decrease potency.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. By analyzing a set of simvastatin analogs with varying substituents, a QSAR model could be developed to predict the inhibitory potency based on physicochemical descriptors like hydrophobicity, electronic properties, and steric parameters. Such models can guide the design of new, more potent inhibitors by identifying the structural features that are most critical for enzyme inhibition.
These computational approaches provide valuable insights that complement experimental data, accelerating the process of drug design and optimization by allowing for the virtual screening of large numbers of potential drug candidates before their synthesis and biological testing. waocp.com
Theoretical and Computational Research Approaches
In Silico Modeling of Molecular Interactions (e.g., Docking Studies, Binding Affinity Prediction)
In silico modeling, particularly molecular docking, is a powerful technique used to predict the binding orientation and affinity of a small molecule to its protein target. In the context of 3"-Hydroxy Simvastatin (B1681759) Acid Sodium Salt, the primary target is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. While direct docking studies specifically on the 3"-hydroxy metabolite are not extensively detailed in publicly available literature, the binding of the parent compound, simvastatin, and other statins to HMG-CoA reductase has been well-characterized and serves as a strong predictive model for its active metabolites.
These studies reveal that the hydroxy acid portion of statins, which is the active form, occupies the same binding site as the endogenous substrate, HMG-CoA. mdpi.com The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. For instance, the carboxylate group of the acid forms crucial hydrogen bonds with amino acid residues such as Lys735, Arg590, and Asn686 in the active site of HMG-CoA reductase. nih.gov The hydrophobic regions of the statin molecule also play a significant role in the binding affinity. nih.gov
Molecular docking simulations for various statins have shown that specific amino acid residues are consistently involved in the interaction. These interactions are fundamental to the inhibitory activity of the statin class of drugs.
| Statin/Analogue | Target Protein | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Atorvastatin (B1662188) Analogues | HMG-CoA Reductase | Lys735, Arg590, Asp690, Asn686 | Hydrogen Bonding, Hydrophobic Interactions |
| Fluvastatin | HMG-CoA Reductase | Arg590 | Salt Bridge, Hydrogen Bonding |
| Cerivastatin | HMG-CoA Reductase | Conserved active site residues | Hydrogen Bonding, Hydrophobic Interactions |
| Rosuvastatin | HMG-CoA Reductase | Conserved active site residues | Hydrogen Bonding, Hydrophobic Interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling in Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.net These models are instrumental in drug discovery for predicting the activity of novel molecules and for optimizing lead compounds.
For HMG-CoA reductase inhibitors, 3D-QSAR studies have been conducted on various statin analogues. nih.gov These studies typically involve aligning a series of molecules with known inhibitory activities and then using statistical methods to correlate their 3D properties (such as steric and electrostatic fields) with their biological activity. The resulting models can generate contour maps that indicate which regions of the molecule are sensitive to modification.
Predictive Modeling for Mechanistic Studies
Predictive modeling encompasses a range of computational approaches used to simulate and predict the behavior of biological systems. In the context of 3"-Hydroxy Simvastatin Acid Sodium Salt, these models are primarily used to understand its pharmacokinetic and pharmacodynamic (PK/PD) properties, which are essential for elucidating its mechanism of action at a systemic level.
Pharmacokinetic models have been developed for simvastatin and its metabolites, including the active acid form. nih.govresearchgate.net These models can simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body. For instance, a computational model of simvastatin pharmacokinetics has been coupled with a pharmacodynamic model of cholesterol metabolism to study the effects of the drug on hepatic HMG-CoA reductase activity and cholesterol levels. livermetabolism.com
Q & A
Q. What analytical methods are recommended for quantifying 3'-Hydroxy Simvastatin Acid Sodium Salt in biological matrices?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in biological samples like serum. Precision and accuracy should be validated using inter-day and intra-day assays (e.g., relative standard deviation <15% for precision, recovery rates >85% for accuracy) . For pharmacopeial compliance, methods such as those outlined in USP guidelines, including oxidation with sodium hypochlorite and spectrophotometric detection, ensure reproducibility .
Q. How should researchers handle the solubility and stability of 3'-Hydroxy Simvastatin Acid Sodium Salt in experimental setups?
- Solubility : Use polar solvents like methanol or aqueous buffers (pH 7.4) for dissolution, as the sodium salt form enhances water solubility compared to the free acid.
- Stability : Store at -18°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) can predict degradation pathways . Avoid prolonged exposure to alkaline conditions, which may promote lactonization .
Advanced Research Questions
Q. How can researchers design experiments to investigate the interaction between 3'-Hydroxy Simvastatin Acid Sodium Salt and human gap junction proteins?
- In vitro binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for proteins like GJC3 (gap junction gamma-3). Polyclonal antibodies (e.g., HPA015024) enable target validation via Western blotting .
- Structural analysis : Pair X-ray crystallography or cryo-EM with molecular docking simulations to identify binding domains. For example, the statin’s β-hydroxy-δ-lactone moiety may interact with hydrophobic pockets in gap junction proteins .
Q. What methodologies are employed to resolve discrepancies in pharmacokinetic data of 3'-Hydroxy Simvastatin Acid Sodium Salt across different studies?
- Cross-validation : Compare data using harmonized bioanalytical protocols (e.g., USP-compliant LC-MS/MS) to minimize inter-lab variability .
- Metabolic profiling : Account for species-specific differences in cytochrome P450 metabolism (e.g., CYP3A4 in humans vs. CYP3A1 in rats) by conducting parallel in vivo/in vitro studies .
- Statistical reconciliation : Apply mixed-effects modeling to adjust for covariates like age, diet, or genetic polymorphisms in drug-metabolizing enzymes .
Q. What strategies are effective in characterizing and quantifying degradation products of 3'-Hydroxy Simvastatin Acid Sodium Salt under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (60°C), light (UV-A/B), and acidic/alkaline conditions (pH 2–10) to simulate degradation. Monitor via LC-MS to identify major impurities (e.g., lactone derivatives or oxidized forms) .
- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) to quantify degradation products without reference standards .
- Regulatory alignment : Compare impurity profiles against pharmacopeial monographs (USP/EP) to ensure compliance with thresholds (e.g., ≤0.15% for unknown impurities) .
Data Contradiction and Validation
Q. How should researchers address conflicting data on the cytotoxicity of 3'-Hydroxy Simvastatin Acid Sodium Salt in different cell lines?
- Dose-response standardization : Normalize results to cell viability assays (e.g., MTT or ATP luminescence) and use consistent exposure times (e.g., 24–48 hr).
- Cell line authentication : Verify genetic backgrounds (e.g., HEK293 vs. HepG2) and culture conditions (e.g., serum-free vs. FBS-supplemented media) to identify confounding factors .
- Mechanistic follow-up : Perform transcriptomic profiling (RNA-seq) to differentiate on-target effects (e.g., HMG-CoA reductase inhibition) from off-target cytotoxicity .
Experimental Design Considerations
Q. What controls are essential in pharmacokinetic studies of 3'-Hydroxy Simvastatin Acid Sodium Salt to ensure data reliability?
- Matrix-matched calibration curves : Prepare standards in blank biological matrices (e.g., rat serum) to correct for ion suppression in MS detection .
- Stability controls : Include freeze-thaw cycles (3×) and short-term (4°C) stability samples to validate storage protocols.
- Internal standards : Use deuterated analogs (e.g., simvastatin-d6 hydroxy acid) to correct for extraction efficiency and instrument drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
